2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide
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Overview
Description
2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide is a complex organic compound with a unique structure that includes a piperazine ring, an isoxazole ring, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various amines .
Scientific Research Applications
2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and isoxazole-containing molecules. Examples include:
- (4-benzhydrylpiperazino) (1,5-dimethyl-1H-pyrazol-3-yl)methanone
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
What sets 2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[[4-(4-benzhydrylpiperazine-1-carbonyl)-5-methyl-1,2-oxazole-3-carbonyl]amino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-17-20(21(29-34-17)23(32)27-28-25(35)26-2)24(33)31-15-13-30(14-16-31)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,22H,13-16H2,1-2H3,(H,27,32)(H2,26,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMPUAYFWCJHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NNC(=S)NC)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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